8-Azaspiro[4.5]decane-9-carboxylic acid
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Overview
Description
8-Azaspiro[4.5]decane-9-carboxylic acid is an organic compound belonging to the class of azaspiro compounds. These compounds are characterized by a spirodecane moiety with at least one nitrogen atom. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
The preparation of 8-Azaspiro[4.5]decane-9-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154-156°C .
Chemical Reactions Analysis
8-Azaspiro[4.5]decane-9-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acid anhydrides and ammonium salts. For instance, the compound can be oxidized to form 8-Azaspiro[4.5]decane-7,9-dione, a key intermediate in the synthesis of various pharmaceuticals . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .
Scientific Research Applications
8-Azaspiro[4.5]decane-9-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other spirocyclic compounds. Additionally, the compound is used in the development of new pesticides and fungicides, showcasing its versatility in various scientific fields.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
8-Azaspiro[4.5]decane-9-carboxylic acid can be compared with other similar compounds, such as 8-Azaspiro[4.5]decane-7,9-dione and 8-[(tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-1-carboxylic acid . These compounds share a similar spirodecane structure but differ in their functional groups and chemical properties.
Properties
IUPAC Name |
8-azaspiro[4.5]decane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-7-10(5-6-11-8)3-1-2-4-10/h8,11H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNGGFJHSRDFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779416-86-2 |
Source
|
Record name | 8-azaspiro[4.5]decane-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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